molecular formula C10H18O B14269089 4,4-Dimethyloct-7-EN-2-one CAS No. 172687-12-6

4,4-Dimethyloct-7-EN-2-one

Cat. No.: B14269089
CAS No.: 172687-12-6
M. Wt: 154.25 g/mol
InChI Key: GBZNCDBGCQLGCA-UHFFFAOYSA-N
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Description

4,4-Dimethyloct-7-en-2-one is a branched unsaturated ketone offered for research and development purposes. Compounds within this class, characterized by a carbonyl group and a carbon-carbon double bond in a non-linear carbon chain, are known to be significant intermediates in organic synthesis . They often exhibit a rich and diverse reactivity, enabling various chemical transformations such as additions to the carbonyl group and electrophilic additions to the double bond . This makes them valuable for constructing complex molecular architectures. The specific applications, physicochemical properties, and mechanism of action for this compound are currently not well-documented in publicly available scientific literature, indicating a gap in the current scholarly landscape . Researchers are encouraged to explore its potential, which may include serving as a precursor in the synthesis of specialty chemicals or as a scaffold in materials science . Properties: IUPAC Name: this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172687-12-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4,4-dimethyloct-7-en-2-one

InChI

InChI=1S/C10H18O/c1-5-6-7-10(3,4)8-9(2)11/h5H,1,6-8H2,2-4H3

InChI Key

GBZNCDBGCQLGCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)CCC=C

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Dimethyloct 7 En 2 One

Rational Design of Synthetic Routes for Acyclic Ketones Bearing Remote Terminal Alkenes

The synthesis of acyclic ketones with a distant terminal alkene, such as 4,4-dimethyloct-7-en-2-one, presents a unique set of challenges. The primary difficulty lies in the selective functionalization of one part of the molecule without affecting the reactive alkene group, or vice versa. The rational design of a synthetic route must therefore incorporate strategies that offer high chemo- and regioselectivity.

A key strategy involves "remote functionalization," where a catalytic system can isomerize a double bond along a carbon chain to a desired position before a subsequent reaction occurs. For instance, a nickel-catalyzed "chain walking" process allows for the functionalization of ketones at a distance from an initial olefin site. acs.org This approach enables the regio- and stereoselective synthesis of Z-silyl enol ethers from a distal alkene. acs.org While this specific outcome is the formation of a silyl (B83357) enol ether, the underlying principle of using a catalyst to bridge the distance between two functional groups is central to the design of efficient syntheses for molecules like this compound.

Another critical aspect of the design is the use of terminal alkenes as "masked" methyl ketone groups. thieme-connect.de Terminal alkenes are generally stable to a variety of reaction conditions, including those involving nucleophiles, acids, or bases. This stability allows for chemical transformations to be performed elsewhere in the molecule before the alkene is selectively oxidized to a methyl ketone in a final step, a strategy widely applied in natural product synthesis. thieme-connect.de

Transition Metal-Catalyzed Strategies

Transition metal catalysis offers a powerful toolkit for overcoming the challenges associated with synthesizing complex molecules like this compound. Palladium and rhodium, in particular, are at the forefront of developing selective and efficient carbon-carbon and carbon-oxygen bond-forming reactions.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, providing versatile methods for the construction of ketone functionalities.

A notable palladium(II)-catalyzed intermolecular oxidative coupling reaction has been developed to synthesize acyclic α,β-unsaturated ketones from alkynamides and terminal alkenes. nih.govacs.org This methodology operates under very mild conditions and provides products with high stereo- and regioselectivity. acs.org

The proposed mechanism begins with the activation of the alkynamide by Pd(II) to form a cyclic oxypalladation intermediate. nih.gov This intermediate is then hydrated, and the resulting acyclic species engages in a Heck-like process with a terminal alkene. nih.govacs.org Subsequent β-hydride elimination and olefin migration steps lead to the final α,β-unsaturated ketone product. nih.gov A key finding is that water is the source of the ketone's oxygen atom, as confirmed by isotope labeling experiments. acs.org The reaction demonstrates high stereoselectivity for the E-isomer, even with unactivated long-chain terminal alkenes. nih.gov

Table 1. Pd(II)-Catalyzed Intermolecular Oxidative Coupling of Alkynamides and Alkenes nih.gov
AlkynamideAlkeneYield (%)
N-benzyl-N-methylpent-4-ynamideStyrene53
N-benzyl-N-methylhex-5-ynamideStyrene72
N-benzyl-N-methylhex-5-ynamide4-Bromostyrene70
N-benzyl-N-methylhex-5-ynamide1-Octene63
N-benzyl-N-methylhex-5-ynamideAllyl Pivalate57

The palladium-catalyzed oxidation of terminal alkenes to methyl ketones, widely known as the Wacker-Tsuji oxidation, is a highly valuable transformation in organic synthesis. libretexts.orgrsc.org This reaction allows for the direct and selective conversion of a C=C double bond at the end of a carbon chain into a methyl ketone group. thieme-connect.de

The classic process uses a PdCl₂ catalyst with CuCl₂ as a co-catalyst under an oxygen atmosphere. rsc.org However, modern variations have been developed to improve efficiency and substrate scope. One such advancement involves using tert-butyl hydroperoxide (TBHP) as the oxidant, which can enhance selectivity, particularly for substrates containing nearby heteroatoms. rsc.org The use of specific ligands, such as quinoxaline-2-oxazoline (Quinox) or 1-(pyridin-2-yl)-1,2-dihydro-3H-indazol-3-one, can further improve selectivity for the methyl ketone over the isomeric aldehyde. libretexts.orgrsc.org This method is synthetically useful as terminal alkenes can be viewed as robust precursors to methyl ketones, tolerant of various reaction conditions before the final oxidation step. thieme-connect.de

Table 2. Palladium-Catalyzed Oxidation of Terminal Olefins to Methyl Ketones rsc.org
Olefin SubstrateLigandOxidantSolventYield (%)
1-Octene1-(pyridin-2-yl)-1,2-dihydro-3H-indazol-3-oneTBHPEtOH95
Styrene1-(pyridin-2-yl)-1,2-dihydro-3H-indazol-3-oneTBHPEtOH92
4-Phenyl-1-butene1-(pyridin-2-yl)-1,2-dihydro-3H-indazol-3-oneTBHPEtOH94
Allylbenzene1-(pyridin-2-yl)-1,2-dihydro-3H-indazol-3-oneTBHPEtOH93
Intermolecular Oxidative Coupling Reactions (e.g., involving alkynamides and alkenes)

Rhodium-Catalyzed Methodologies

Rhodium catalysts provide powerful and distinct strategies for the manipulation of ketone functionalities, offering pathways for deoxygenation and subsequent functionalization.

A rhodium-catalyzed method has been developed for the deoxygenation and borylation of ketones using bis(pinacolato)diboron (B136004) (B₂pin₂). acs.orgnih.gov This reaction can efficiently produce alkenes, vinylboronates, or vinyldiboronates under mild conditions with broad substrate compatibility. acs.orgnih.gov

The proposed mechanism involves a dual catalytic cycle. acs.org Initially, a rhodium-boryl species adds to the ketone's carbonyl group. A subsequent β-hydride elimination generates a rhodium-hydride and a boron enolate intermediate. acs.orgorganic-chemistry.org This key intermediate can then undergo further reactions. A β-OBpin elimination from an alkylrhodium species yields an alkene. acs.org This alkene can then re-enter a catalytic cycle for dehydrogenative borylation to form the corresponding vinylboronate or diboration products. acs.orgnih.gov Experiments have confirmed that alkenes are indeed intermediates in the formation of the borylated products. acs.org This methodology provides a strategic way to convert a ketone into a versatile alkene or vinylboronate, which can be used in further cross-coupling reactions.

Table 3. Rhodium-Catalyzed Deoxygenation and Borylation of Ketones acs.org
Ketone SubstrateProduct(s)Yield (%)
AcetophenoneStyrene95
Acetophenone(E)-β-Styrylboronic acid pinacol (B44631) ester78 (as vinylboronate)
4'-Methoxyacetophenone4-Methoxystyrene96
Propiophenone(E)-1-Phenyl-1-propene94
Cyclohexyl methyl ketoneMethylenecyclohexane91

Iridium-Catalyzed C-H Alkenylation of Enamides

A novel and versatile method for the functionalization of ketones has been developed through the iridium-catalyzed C-H alkenylation of enamides using vinyl acetate (B1210297). researchgate.netnih.gov This process allows for the efficient reaction of enamides derived from a variety of both cyclic and acyclic ketones. researchgate.netnih.gov A key advantage of this transformation is its tolerance of sensitive functional groups. researchgate.netnih.gov

The reaction is characterized by the selective cross-coupling of two similar alkenes, the enamide and vinyl acetate, via C-H activation. researchgate.netnih.gov Notably, this process is pH- and redox-neutral, with acetic acid being the sole stoichiometric byproduct. researchgate.netnih.gov Detailed mechanistic investigations, combining experimental and computational studies, have revealed a reaction pathway involving a 1,2-Ir-C migratory insertion followed by a syn-β-acetoxy elimination. researchgate.netnih.gov This mechanism distinguishes it from previous C-H activation reactions mediated by vinyl acetate. researchgate.netnih.gov The resulting alkenylation product serves as a versatile intermediate for the synthesis of a diverse range of structurally modified ketones. researchgate.netnih.gov

Nickel-Catalyzed Alkenylation of Methylene (B1212753) Ketones

An efficient and stereoselective alkenylation of methylene ketones has been achieved using an earth-abundant nickel catalyst, with hydrazine (B178648) acting as a mediator. nih.govacs.orgnih.gov This method facilitates the direct conversion of readily available carbonyl compounds into a wide array of alkene derivatives. nih.govacs.orgnih.gov The process is notable for its broad substrate scope, accommodating alkyl ketones, aryl ketones, and aldehydes, and its compatibility with various functional groups. nih.govacs.orgnih.gov

The reaction proceeds under mild conditions and is tolerant of water. nih.govacs.orgnih.gov Environmentally friendly byproducts, namely nitrogen gas, hydrogen gas, and water, are generated. nih.govacs.orgnih.gov The practical applicability of this protocol has been demonstrated through successful gram-scale synthesis with good yields and its use in producing pharmaceutical intermediates. nih.govacs.orgnih.gov This strategy effectively inhibits competing side reactions such as Wolff-Kishner reduction, deoxygenative homocoupling, and the direct coupling of hydrazones. acs.org

Table 1: Comparison of Nickel-Catalyzed Alkenylation Methods

Feature Shapiro Reaction Rhenium-Catalyzed Olefination Nickel-Catalyzed Alkenylation
Catalyst None (Base-induced) acs.org Rhenium acs.org Nickel nih.govacs.org
Reagents Tosylhydrazone, organolithium/Grignard nih.govacs.org Pentanol (reducing agent) acs.org Hydrazine nih.govacs.org
Conditions Requires strong, air-sensitive base acs.org Not specified Mild, water-tolerant nih.govacs.org
Byproducts Metal wastes acs.org Not specified N2, H2, H2O nih.govacs.org

| Substrate Scope | Limited acs.org | Not specified | Broad (alkyl/aryl ketones, aldehydes) nih.govacs.org |

Metal-Free and Organocatalytic Approaches

Superbase-Promoted Stereoselective α-Vinylation of Ketones with Alkynes

A transition-metal-free approach for the stereoselective α-vinylation of ketones has been developed using a superbase system, specifically potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO). acs.orgorganic-chemistry.orgnih.gov This method facilitates the reaction of various aliphatic, cycloaliphatic, and alkyl aromatic ketones with diverse arylacetylenes to produce β,γ-unsaturated ketones with an E configuration in good to excellent yields. acs.orgorganic-chemistry.orgnih.gov

The reaction is highly regioselective and demonstrates nearly 100% stereoselectivity, favoring the formation of β,γ-unsaturated ketones over their α,β-isomers. organic-chemistry.org Mechanistic insights suggest that the reaction proceeds through the nucleophilic attack of enolates on the alkynes, followed by a Z-to-E isomerization that is driven by potassium chelation. organic-chemistry.org This methodology is advantageous due to its avoidance of transition metals and complex procedures, making it a convenient and accessible route to valuable β,γ-unsaturated ketone intermediates. organic-chemistry.org

Hydroacylation of Alkenes Employing Amides for Ketone Synthesis

A novel, metal-free concept for the hydroacylation of alkenes has been introduced, utilizing amides to synthesize ketones. chemrxiv.orgdntb.gov.uachemrxiv.org This approach offers an alternative to traditional transition metal-catalyzed methods and proceeds via a distinct mechanism. chemrxiv.orgdntb.gov.uachemrxiv.org The reaction provides orthogonal reactivity compared to conventional metal-catalyzed hydroacylations. chemrxiv.orgchemrxiv.org

This method directly couples secondary amides and alkenes, obviating the need for transition metal catalysts. chemrxiv.org It also avoids the common issue of decarbonylation that can plague other hydroacylation processes and does not require the use of directing groups. chemrxiv.orgdntb.gov.ua This strategy represents a significant advancement in the direct synthesis of ketones from readily available starting materials. chemrxiv.orgdntb.gov.ua

Photochemical Radical Addition and Norrish Type II Reactions for Alkene Synthesis

A novel photochemical strategy has been developed for the synthesis of alkenes from a wide range of starting materials, including carboxylic acids, alcohols, and alkanes. nus.edu.sg This method integrates two well-known chemical reactions—photocatalytic radical addition and the Norrish type II reaction—into a single, light-powered process. nus.edu.sg

The classic Norrish type II reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl compound, leading to a 1,4-biradical intermediate. wikipedia.org This intermediate can then undergo fragmentation to yield an alkene and an enol. wikipedia.org The integrated photochemical approach utilizes a vinyl ketone as an "olefination reagent" and allows for a controlled Norrish type II fragmentation, minimizing side reactions. nus.edu.sgresearchgate.net This provides a versatile and robust method for creating valuable alkenes. nus.edu.sgresearchgate.net

Olefination Reactions for Construction of the Carbon-Carbon Double Bond

The construction of carbon-carbon double bonds through carbonyl olefination is a cornerstone of organic synthesis. illinois.edu Since the discovery of the Wittig reaction, numerous methods have been developed to transform a C=O double bond into a C=C double bond. These include the Horner-Wadsworth-Emmons, Julia, and Peterson reactions, each utilizing different reagents and offering distinct reactivity and selectivity. illinois.edu

However, many of these traditional methods have limitations, such as the use of strongly basic reagents that can lead to side reactions with sensitive substrates. illinois.edu Furthermore, they are often restricted to aldehydes and ketones, with carboxylic acid derivatives being generally unreactive. illinois.edu

More recent advancements have focused on overcoming these challenges. For instance, titanium-carbene reagents, like the Tebbe and Petasis reagents, have emerged as powerful alternatives. illinois.edu These reagents are less basic, can react with a wider range of carbonyl compounds including esters, and are capable of forming highly substituted alkenes. illinois.edu Another innovative approach involves the dehydroacylation of unstrained ketones to form olefins under mild conditions, a process driven by aromatization and mediated by a copper catalyst. nih.gov These modern olefination strategies significantly expand the toolkit for the synthesis of complex molecules containing carbon-carbon double bonds.

Table 2: Overview of Olefination Reactions

Reaction Reagent Type Carbonyl Substrates Key Features
Wittig Reaction Phosphonium (B103445) ylides Aldehydes, Ketones illinois.edu Well-defined double bond location
Horner-Wadsworth-Emmons Organophosphorus compounds Aldehydes, Ketones Often provides E-alkenes
Julia Olefination Organosulfur compounds Aldehydes, Ketones Can be stereoselective
Peterson Olefination Organosilicon compounds Aldehydes, Ketones Stereochemistry depends on workup
Tebbe/Petasis Olefination Titanium-carbene reagents illinois.edu Aldehydes, Ketones, Esters illinois.edu Less basic, good for sensitive substrates illinois.edu

| Copper-Mediated Dehydroacylation | N'-methylpicolinohydrazonamide nih.gov | Unstrained Ketones nih.gov | Mild conditions, aromatization-driven nih.gov |

Wittig Reaction and its Stereoselective Modifications for Alkene Formation from Carbonyl Compounds

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. jove.comdalalinstitute.com For the synthesis of this compound, the key transformation is the conversion of the aldehyde group in the precursor, 3,3-dimethyl-5-oxohexanal, into a terminal alkene.

The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate which then rearranges to a four-membered oxaphosphetane ring. masterorganicchemistry.com This intermediate subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The specific ylide required for this synthesis is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. dalalinstitute.comwikipedia.org

A significant advantage of the Wittig reaction is its tolerance for other functional groups. wikipedia.orgvanderbilt.edu In this case, the ketone group present in the 3,3-dimethyl-5-oxohexanal precursor is generally unreactive towards the ylide, allowing for selective olefination of the aldehyde. vanderbilt.edu

The stereochemistry of the Wittig reaction is influenced by the nature of the ylide. wikipedia.org Non-stabilized ylides, such as the methylenetriphenylphosphorane used here, typically favor the formation of (Z)-alkenes. jove.com However, for a terminal alkene like the one in this compound, stereoselectivity is not a concern. For cases where E-alkene formation is desired from non-stabilized ylides, the Schlosser modification can be employed, which involves the use of an additional equivalent of organolithium reagent to equilibrate the intermediate betaine to its more stable threo form, leading to the (E)-alkene upon workup. dalalinstitute.com

Other Established Olefination Protocols (e.g., Horner-Wadsworth-Emmons reaction)

The Horner-Wadsworth-Emmons (HWE) reaction serves as a valuable alternative to the Wittig reaction for olefination. wikipedia.org This method utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. nrochemistry.com These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org

For the synthesis of this compound, the HWE reaction would involve reacting 3,3-dimethyl-5-oxohexanal with the anion of a simple methylphosphonate, such as diethyl methylphosphonate. Key advantages of the HWE reaction include the facile removal of the water-soluble dialkylphosphate byproduct and its high reactivity, even with sterically hindered ketones. organicchemistrydata.org While the aldehyde precursor here is not significantly hindered, the clean work-up is a notable benefit.

The stereochemical outcome of the HWE reaction typically favors the formation of the (E)-alkene, especially with stabilized phosphonates. wikipedia.orgorganic-chemistry.org This is attributed to the thermodynamic control achieved through the equilibration of the intermediates. wikipedia.org As with the Wittig reaction for this specific target molecule, the formation of a terminal alkene means that stereoselectivity is not a factor in the final product.

Olefination MethodReagentTypical SelectivityByproductKey Advantages
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CH₂)Z-selective (non-stabilized ylides) jove.comTriphenylphosphine oxideWide functional group tolerance. wikipedia.org
Horner-Wadsworth-Emmons Phosphonate CarbanionE-selective wikipedia.orgWater-soluble phosphate (B84403) esterEasy byproduct removal, high reactivity. organicchemistrydata.org

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. The retrosynthetic analysis points to two crucial intermediates: the bifunctional 3,3-dimethyl-5-oxohexanal and the commercially available ketone 4,4-dimethyl-2-pentanone .

A documented and effective method for the synthesis of γ-keto aldehydes like 3,3-dimethyl-5-oxohexanal is through the ozonolysis of cyclic precursors. google.com Specifically, 3,3-dimethyl-5-oxohexanal can be prepared via the ozonolysis of the Diels-Alder adduct of mesityl oxide and vinyl ethyl ether, followed by hydrolysis. orgsyn.org Another related procedure involves the ozonolysis of a secondary cyclic allyl alcohol, which upon workup yields the desired keto-aldehyde. google.com For instance, the ozonolysis of isophorone (B1672270) in ethyl acetate, followed by treatment with ethanol (B145695) and sulfuric acid, yields the related ethyl 3,3-dimethyl-5-oxohexanoate, which can be converted to the target aldehyde. prepchem.com

The other key building block, 4,4-dimethyl-2-pentanone, also known as methyl neopentyl ketone, is a readily available commercial compound. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com It serves as the foundational structure from which the carbon skeleton of the target molecule can be elaborated to form the keto-aldehyde precursor.

Precursor CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Synthesis Method
3,3-Dimethyl-5-oxohexanal 3,3-Dimethyl-5-oxohexanalC₈H₁₄O₂142.19Ozonolysis of cyclic precursors. google.comorgsyn.org
4,4-Dimethyl-2-pentanone 4,4-Dimethyl-2-pentanoneC₇H₁₄O114.19Commercially available. sigmaaldrich.com

Asymmetric Synthesis and Chiral Induction Strategies (Applicable to related branched structures)

While this compound is an achiral molecule, the synthetic strategies discussed can be extended to produce chiral analogs containing a stereogenic quaternary carbon at the C4 position. The construction of such all-carbon quaternary centers is a significant challenge in organic synthesis. nih.govbohrium.com Modern asymmetric catalysis offers several powerful solutions.

One prominent approach is organocatalysis. Chiral primary amino acids and their salts have been successfully used as catalysts for the asymmetric α-alkylation of α-branched aldehydes and ketones, enabling the creation of a quaternary stereocenter with high enantioselectivity. nih.gov This strategy could be adapted to asymmetrically alkylate a precursor like 3-methyl-5-oxohexanal (B131067) to install the second methyl group, thereby forming a chiral quaternary center.

Metal-catalyzed reactions provide another robust avenue. Copper-catalyzed methods, for instance, have been developed for the enantioselective synthesis of α-quaternary ketones. nih.govorganic-chemistry.org These reactions often employ chiral ligands to control the stereochemical outcome of the carbon-carbon bond-forming step. A reported copper-catalyzed propargylic amination can produce chiral acyclic α-quaternary α-amino ketones, showcasing the potential of metal catalysis in generating complex chiral architectures. organic-chemistry.orgorganic-chemistry.org

The use of chiral auxiliaries represents a more classical yet effective strategy. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective introduction of a new substituent. nih.gov For example, an enolate derived from a ketone conjugated to a chiral auxiliary can be alkylated diastereoselectively. Subsequent removal of the auxiliary reveals the chiral α-quaternary ketone.

These methodologies highlight the potential for creating a diverse range of chiral compounds structurally related to this compound, which is of significant interest for applications in medicinal chemistry and materials science.

Asymmetric StrategyCatalyst/Auxiliary TypeKey FeatureApplicability
Organocatalysis Chiral primary amino acids nih.govMetal-free, direct α-alkylation.Synthesis of γ-nitroaldehydes and ketoaldehydes. nih.gov
Metal Catalysis Chiral Copper-phosphine complexes nih.govHigh efficiency and enantioselectivity.Enantioselective acylation or allylation. nih.gov
Chiral Auxiliaries e.g., Camphor-based auxiliaries nih.govStoichiometric use of a chiral director.Stepwise, controlled introduction of substituents. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethyloct 7 En 2 One

Reactivity of the Ketone Functionality

The ketone group, a carbonyl functionality, is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. This inherent polarity is the basis for its reactivity.

Carbonyl Reactivity: Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbon in 4,4-dimethyloct-7-en-2-one makes it susceptible to attack by various nucleophiles. These reactions, known as nucleophilic additions, are a cornerstone of carbonyl chemistry. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols after an aqueous workup.

Condensation reactions, which involve the initial nucleophilic addition followed by a dehydration step, are also possible. For example, reaction with primary amines can lead to the formation of imines, while reaction with hydroxylamine (B1172632) yields oximes. Aldol (B89426) condensation reactions, though more commonly associated with aldehydes, can occur with ketones under specific basic or acidic conditions, leading to the formation of β-hydroxy ketones. evitachem.com

Enolate Chemistry: Alpha-Substitution and Alkylation Reactions

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles.

The formation of an enolate from this compound allows for α-substitution reactions. For instance, halogenation at the α-position can be achieved by treating the ketone with a halogen in the presence of an acid or base. masterorganicchemistry.com Furthermore, the enolate can undergo alkylation reactions with alkyl halides, a process that forms a new carbon-carbon bond at the α-position. masterorganicchemistry.com This provides a valuable method for elaborating the carbon skeleton of the molecule.

Reaction TypeReagentProduct Type
Nucleophilic AdditionGrignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol
CondensationPrimary Amine (e.g., RNH₂)Imine
Alpha-HalogenationBromine (Br₂) in Acetic Acidα-Bromo Ketone
Alpha-AlkylationAlkyl Halide (e.g., CH₃I) with a baseα-Alkylated Ketone

Reduction Pathways for the Ketone Group

The ketone functionality of this compound can be readily reduced to a secondary alcohol. This transformation can be accomplished using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for this purpose, selectively reducing the ketone without affecting the terminal alkene. smolecule.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will also achieve this reduction. smolecule.com Catalytic hydrogenation, employing catalysts such as platinum, palladium, or nickel, can also be used, although this method may also reduce the carbon-carbon double bond depending on the reaction conditions.

Reactivity of the Terminal Alkene Functionality

The terminal alkene in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals.

Electrophilic Addition Reactions (e.g., Hydration, Halogenation, Hydroboration-Oxidation)

Electrophilic addition reactions are characteristic of alkenes. The double bond acts as a nucleophile, attacking an electrophilic species.

Hydration : In the presence of a strong acid catalyst, such as sulfuric acid, water can add across the double bond to form an alcohol. smolecule.com This reaction proceeds via a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has more hydrogen atoms.

Halogenation : Alkenes readily react with halogens like bromine (Br₂) and chlorine (Cl₂) to form vicinal dihalides. nptel.ac.in This reaction proceeds through a cyclic halonium ion intermediate.

Hydroboration-Oxidation : This two-step process provides a method for the anti-Markovnikov hydration of the alkene. In the first step, borane (B79455) (BH₃) adds to the double bond. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding a primary alcohol.

ReactionReagentsProductRegioselectivity
HydrationH₂O, H₂SO₄AlcoholMarkovnikov
HalogenationBr₂Vicinal DibromideN/A
Hydroboration-Oxidation1. BH₃, THF; 2. H₂O₂, NaOHPrimary AlcoholAnti-Markovnikov

Radical Addition Reactions to the Olefin

The terminal alkene can also participate in radical addition reactions. These reactions are typically initiated by a radical species, which can be generated from a radical initiator. The radical adds to the double bond, creating a new radical intermediate that can then propagate the chain reaction. The regioselectivity of radical addition to unsymmetrical alkenes often follows an anti-Markovnikov pattern, where the radical adds to the less substituted carbon atom of the double bond. Studies on similar diene systems have shown that the course of radical addition can be influenced by the nature of the radical species and the reaction conditions. rsc.orgrsc.org

Cycloaddition Reactions (e.g., [2+2] and [4+2] cycloadditions, including Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. libretexts.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with the conversion of π-bonds into new σ-bonds. libretexts.org The terminal alkene of this compound serves as a potential reaction partner in these transformations, particularly as the 2π-electron component (the dienophile in a [4+2] cycloaddition).

Below is a table illustrating potential Diels-Alder reactions with this compound acting as the dienophile.

DieneReaction ConditionsExpected Product Class
1,3-ButadieneThermal (Heat)Substituted cyclohexene
CyclopentadieneThermal or Lewis Acid CatalysisBicyclic adduct (norbornene derivative)
Danishefsky's DieneThermal or Lewis Acid CatalysisFunctionalized cyclohexenone after hydrolysis
2,3-Dimethyl-1,3-butadieneThermal (Heat)Highly substituted cyclohexene

[2+2] Cycloaddition reactions, often photochemically induced, could also be envisioned between the alkene of this compound and another alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of such reactions would be of significant mechanistic interest.

Olefin Metathesis Reactions and Derivative Synthesis

Olefin metathesis is a transformative reaction in organic synthesis that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' and Hoveyda-Grubbs catalysts. researchgate.netnobelprize.org The terminal double bond in this compound makes it an excellent substrate for several types of metathesis reactions. sigmaaldrich.com

Cross-Metathesis (CM): This intermolecular reaction would involve reacting this compound with another olefin. masterorganicchemistry.com This strategy allows for the synthesis of a diverse array of derivatives by introducing new functional groups or extending the carbon chain. The reaction's efficiency can be controlled by using one olefin in excess to drive the reaction towards the desired product. masterorganicchemistry.com A key byproduct of the reaction with a terminal alkene is the volatile gas ethene, which helps to drive the reaction equilibrium forward. sigmaaldrich.com

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, derivatives containing a second alkene unit could be synthesized via cross-metathesis and then subjected to RCM to form macrocyclic structures. This two-step sequence is a powerful strategy for building large rings.

The table below details potential cross-metathesis partners for this compound and the resulting derivative class.

Cross-Metathesis PartnerCatalystProduct Class
AcrylonitrileGrubbs' 2nd Generation CatalystUnsaturated nitrile derivative
Methyl AcrylateHoveyda-Grubbs 2nd Generation Catalystα,β-Unsaturated ester derivative
StyreneGrubbs' 1st Generation CatalystAryl-substituted alkene derivative
Allyl AlcoholAquaMet® Catalyst (in aqueous media)Allylic alcohol derivative

Intramolecular and Intermolecular Reactions Involving Both Ketone and Alkene Moieties

The presence of both a ketone and an alkene allows for reactions that engage both functional groups, leading to complex molecular architectures.

This compound is a γ,δ-unsaturated ketone and thus does not undergo standard 1,4-conjugate addition. However, a simple isomerization of the double bond to the β,γ- or α,β-position would create a substrate ripe for this reaction. An α,β-unsaturated isomer, such as 4,4-dimethyloct-5-en-2-one, would be an excellent Michael acceptor. Conjugate addition of nucleophiles to such an isomer would be a key step in synthesizing more complex molecules, forming a new carbon-carbon or carbon-heteroatom bond at the β-position. thieme-connect.de This reaction is fundamental in organic synthesis for building carbon skeletons. yok.gov.tr

The following table lists potential nucleophiles for the conjugate addition to a hypothetical α,β-unsaturated isomer of this compound.

Nucleophile TypeExampleCatalyst/ConditionsProduct Type
OrganocupratesLithium dimethylcuprate (LiCu(CH₃)₂)Diethyl ether, low temp.β-Alkylated ketone
EnolatesSodium salt of diethyl malonateBase (e.g., NaOEt)Michael adduct
AminesBenzylamineNone or mild acidβ-Amino ketone
ThiolsThiophenolBase (e.g., Et₃N)β-Thioether ketone

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. wikipedia.org The bifunctional nature of this compound makes it an ideal candidate for designing such efficient transformations. For instance, a reaction could be initiated at the ketone (e.g., formation of an enolate or enamine), followed by an intramolecular cyclization where the terminal alkene acts as the terminating group. Such a process would rapidly build cyclic and polycyclic systems. Annulation reactions, which form a new ring onto an existing structure, are a common outcome of cascade sequences. For example, a Robinson-type annulation sequence could be conceived for a derivative of this compound to construct a new six-membered ring.

Conjugate Additions to α,β-Unsaturated Ketones (applicable to potential isomers or derivatives)

Advanced Mechanistic Studies

To fully understand and optimize the reactions of this compound, detailed mechanistic investigations are essential.

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. mdpi.com By replacing an atom with its heavier, stable isotope, chemists can gain insights into bond-forming and bond-breaking steps.

Deuterium (B1214612) (²H) Labeling: Replacing specific hydrogen atoms with deuterium can reveal information about reaction intermediates and transition states. For example, in a potential olefin metathesis reaction, labeling the alkene carbons or adjacent positions could help determine the regioselectivity of the initial [2+2] cycloaddition with the metal carbene catalyst. Deuterium labeling can also be used to measure kinetic isotope effects, which can indicate whether a C-H bond is broken in the rate-determining step of a reaction. osti.gov

Oxygen-17 (¹⁷O) Labeling: The ketone's carbonyl oxygen can be enriched with the NMR-active ¹⁷O isotope. This allows for the direct observation of the carbonyl group's environment using ¹⁷O NMR spectroscopy. This technique would be invaluable for studying reactions involving the ketone, such as enolate formation, aldol reactions, or Lewis acid complexation, by providing direct evidence of changes at the oxygen atom. doi.org

The table below outlines hypothetical isotope labeling strategies for studying the reactivity of this compound.

Isotope Labeling StrategyLabeled PositionReaction StudiedMechanistic Question Answered
Deuterium LabelingC-8 (CH₂)Olefin MetathesisFate of terminal alkene carbons in the catalytic cycle.
Deuterium LabelingC-3 (CH₂)Enolate FormationProbing the kinetics and regioselectivity of deprotonation.
Oxygen-17 LabelingC-2 (C=O)Lewis Acid Catalyzed Diels-AlderInvestigating the nature and strength of carbonyl-Lewis acid interaction.
Carbon-13 LabelingC-7 or C-8Cycloaddition ReactionsTracing the carbon skeleton to confirm bond formations in the product.

Kinetic Studies and Reaction Rate Determinations

There is no available scientific literature detailing the kinetic studies or reaction rate determinations for this compound. Research that would typically involve monitoring the concentration of reactants and products over time to establish a rate law, determine reaction order, and calculate rate constants has not been published for this specific molecule. Consequently, no data tables on reaction rates under various conditions (e.g., temperature, pressure, catalyst presence) can be provided.

Identification and Characterization of Reaction Intermediates

Similarly, there are no published studies on the identification and characterization of reaction intermediates for this compound. The process of detecting and structurally elucidating transient species that form during a chemical transformation, often using techniques like spectroscopy (NMR, IR, Mass Spectrometry) or computational modeling, has not been documented for this compound. As a result, information regarding the stability, structure, or energy of any intermediates involved in its potential reactions is unavailable.

While research exists for isomers and structurally related compounds, the principles of chemical reactivity are highly specific to the precise arrangement of atoms and functional groups within a molecule. The gem-dimethyl group at the 4-position and the specific location of the ketone and alkene functionalities in this compound would uniquely influence its electronic and steric properties. Extrapolating data from other isomers would be scientifically unsound.

This review highlights a notable gap in the chemical literature, suggesting that this compound is a compound for which detailed mechanistic and kinetic profiles have yet to be established and published.

Spectroscopic and Structural Characterization Methodologies in Academic Research for 4,4 Dimethyloct 7 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For 4,4-dimethyloct-7-en-2-one, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment.

The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of nearby functional groups. For instance, protons adjacent to the carbonyl group (at C-3) would be deshielded and appear at a lower field (higher ppm value) than typical alkane protons. oregonstate.edu The vinyl protons of the terminal double bond (at C-7 and C-8) would also reside in a characteristic downfield region. openstax.org The geminal dimethyl groups at C-4 would likely appear as a singlet, as they have no adjacent protons to couple with.

Spin-spin coupling, observed as the splitting of a proton's signal into multiple peaks (a multiplet), reveals the number of adjacent protons. This information is crucial for establishing the connectivity of the carbon skeleton. For example, the protons at C-5 would be split by the adjacent protons at C-6.

Table 1: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-1 (CH₃)~2.1SingletN/A
H-3 (CH₂)~2.4SingletN/A
H-5 (CH₂)~1.5Triplet~7-8
H-6 (CH₂)~2.0Quartet~7-8
H-7 (CH)~5.8MultipletComplex
H-8 (CH₂)~5.0MultipletComplex
4-CH₃~0.9SingletN/A
Note: These are predicted values based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environments. In a standard broadband-decoupled ¹³C NMR spectrum of this compound, each of the ten carbon atoms would be expected to produce a distinct signal.

The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. The carbonyl carbon (C-2) would be the most downfield signal, typically appearing in the range of 200-215 ppm for a saturated ketone. pressbooks.pub The sp²-hybridized carbons of the double bond (C-7 and C-8) would appear in the olefinic region, generally between 100 and 150 ppm. oregonstate.edu A key feature would be the signal for the quaternary carbon (C-4), which typically has a lower intensity compared to protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE). huji.ac.il

Table 2: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C-1~30
C-2 (C=O)~210
C-3~55
C-4 (Quaternary)~35
4-CH₃ (x2)~25
C-5~40
C-6~28
C-7 (=CH)~138
C-8 (=CH₂)~115
Note: These are predicted values based on general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities along the octene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting the different fragments of the molecule, for example, showing the correlation from the methyl protons at C-1 to the carbonyl carbon at C-2, and from the protons at C-3 and C-5 to the quaternary carbon at C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. While this compound has no stereocenters where this would be critical for relative stereochemistry, it can still be used to confirm spatial proximities consistent with the proposed structure.

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its molecular formula. For this compound (C₁₀H₁₈O), HRMS would provide an exact mass measurement that matches the theoretical value (154.135765 g/mol ).

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart in predictable ways. For a ketone, a common fragmentation pathway is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken. ochemacademy.comwikipedia.org For this compound, two primary alpha-cleavage pathways are possible, leading to the formation of specific acylium ions. Another potential fragmentation is the McLafferty rearrangement, though it is less likely in this specific structure. slideshare.net

Table 3: Predicted HRMS and Fragmentation Data for this compound

IonPredicted m/zDescription
[M]⁺154.1358Molecular Ion
[C₂H₃O]⁺43.0184Acylium ion from α-cleavage of C1-C2 bond
[C₈H₁₅]⁺111.1174Fragment from α-cleavage of C2-C3 bond
Note: These are predicted values. Actual fragmentation patterns can be influenced by the ionization method.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations (e.g., C=O and C=C stretching)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. hillsdale.edu Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.

For this compound, two key absorptions would be expected in the IR spectrum:

A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ketone. For a saturated aliphatic ketone, this typically appears in the range of 1705-1725 cm⁻¹. pg.edu.plorgchemboulder.com

A medium-intensity absorption for the C=C (alkene) stretch of the terminal double bond, which is expected around 1640-1680 cm⁻¹. uobabylon.edu.iq Additionally, C-H stretching vibrations would be observed. The sp² C-H stretch of the alkene protons would appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkane parts of the molecule would be just below 3000 cm⁻¹. libretexts.org

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Intensity
C=O (Ketone)Stretch~1715Strong
C=C (Alkene)Stretch~1640Medium
sp² C-H (Alkene)Stretch~3080Medium
sp³ C-H (Alkane)Stretch~2850-2960Strong
Note: These are predicted values based on general principles of IR spectroscopy. Actual experimental values may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. thermofisher.com It is widely used in academic research and industry to assess the purity of a synthesized compound and to analyze complex mixtures. nih.gov

In the context of characterizing this compound, a sample would be injected into the GC, where it is vaporized and passed through a long column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, a single peak would be expected in the resulting chromatogram at a specific retention time. The presence of other peaks would indicate impurities, such as starting materials, byproducts, or isomers.

As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for each peak. This allows for the identification of the main compound by matching its mass spectrum with known data, and also helps in identifying any impurities present in the sample. frontiersin.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (for crystalline derivatives or analogues)

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. wikipedia.organton-paar.com For chiral molecules such as derivatives of this compound, this technique is particularly crucial for establishing the absolute stereochemistry, a feat that can be challenging to achieve with other spectroscopic methods alone. tdx.cat While direct X-ray crystallographic data for this compound is not readily found in the surveyed literature, analysis of its crystalline derivatives and structural analogues provides significant insight into the spatial conformation and absolute configuration of related structures.

The process of X-ray crystallography involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms in the molecule. wikipedia.org For this technique to be successful, the primary prerequisite is the ability to grow high-quality single crystals of the compound or a suitable derivative. wikipedia.org

In a relevant study, the absolute structure of a complex polypropionate, (−)-(S)-4-[(2S,3S,4S,Z)-3-hydroxy-4-methylhept-5-en-2-yl]-1,3-dioxolan-2-one, was determined using X-ray diffraction. iucr.org This compound shares a substituted heptene (B3026448) chain analogous to the octene backbone of this compound. The researchers obtained block-like clear crystals suitable for analysis by slow diffusion of a solution of the compound in ethyl acetate (B1210297) and hexanes. iucr.org The analysis confirmed the anti,anti,anti-stereotetrad arrangement and the absolute configuration was established with a high degree of confidence, as indicated by a Flack parameter of 0.05 (6). iucr.org The crystal structure revealed a zigzag conformation of the molecule, with the five-membered ring adopting a twisted conformation. iucr.org Intermolecular hydrogen bonding was also observed, forming chains within the crystal lattice. iucr.org

Crystallographic Data for a Derivative: (−)-(S)-4-[(2S,3S,4S,Z)-3-hydroxy-4-methylhept-5-en-2-yl]-1,3-dioxolan-2-one iucr.org

Parameter Value
Empirical FormulaC₁₁H₁₈O₄
Formula Weight214.26
Temperature (K)296
Wavelength (Å)0.71073
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8959 (2)
b (Å)11.2386 (5)
c (Å)17.6534 (7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1170.09 (8)
Z4
Flack Parameter0.05 (6)

In another instance, the X-ray crystal structure of a ruthenium(IV) complex containing a 2,7-dimethyloctadienediyl ligand, cis-bis(acetonitrile)chloro[(1,2,3,6,7,8-η)-2,7-dimethyl-oct-2,6-diene-1,8-diyl]ruthenium(IV) tetrafluoroborate, was determined. lancs.ac.uk While a metal complex, the study of the ligand's conformation provides valuable structural information. The analysis confirmed a specific stereoisomer with an approximate trigonal-bipyramidal coordination at the ruthenium center. lancs.ac.uk

Crystallographic Data for a Ruthenium Complex with a 2,7-Dimethyloctadienediyl Ligand lancs.ac.uk

Parameter Value
Space Group
a (Å)7.80 (1)
b (Å)15.69 (1)
c (Å)7.63 (1)
α (°)96.5 (1)
β (°)87.1 (1)
γ (°)96.9 (1)
Z2
R-factor0.082

These examples underscore the power of X-ray crystallography in providing unequivocal structural proof for complex organic molecules. For a compound like this compound, which contains a stereocenter, the formation of a crystalline derivative (e.g., via reaction at the ketone or the double bond to introduce functionalities that promote crystallization) would be a viable strategy to determine its absolute configuration and solid-state conformation. tdx.cat The choice of derivative is critical and is often guided by the need to introduce atoms that facilitate crystallization or aid in the determination of absolute stereochemistry, such as through the inclusion of heavier atoms.

Computational and Theoretical Investigations of 4,4 Dimethyloct 7 En 2 One

Mechanistic Modeling

Prediction of Regio- and Stereoselectivity

Molecular Dynamics Simulations

Studies on Reactivity in Solution Phase

Computational chemistry and molecular dynamics simulations are powerful tools for understanding chemical reactivity at an atomic level. wikipedia.orgcas.cz Such studies on other ketones and unsaturated compounds have provided valuable insights into reaction mechanisms, solvent effects, and the influence of molecular structure on reactivity. researchgate.netucsd.eduacs.org For instance, molecular dynamics simulations have been used to study the diffusion of ketones in supercritical CO2, the interaction of keto-substituted compounds with biological targets, and the catalysis of reactions involving ketones. researchgate.netucsd.edu

A hypothetical molecular dynamics study on 4,4-dimethyloct-7-en-2-one would involve the following general steps:

System Setup: Building a simulation box containing one or more molecules of this compound and a chosen solvent (e.g., water, an organic solvent).

Force Field Selection: Choosing an appropriate force field to describe the interatomic and intermolecular interactions.

Simulation: Running the simulation for a sufficient length of time to allow the system to equilibrate and to sample relevant conformational and reactive events.

Analysis: Analyzing the trajectory to extract information about the structure, dynamics, and reactivity of the compound in the solution environment.

However, without specific research having been conducted on this compound, no data tables or detailed findings on its solution-phase reactivity from molecular dynamics simulations can be presented. The scientific community has yet to publish research in this specific area for this compound.

Potential Research Applications of 4,4 Dimethyloct 7 En 2 One in Advanced Organic Synthesis

Utilization as a Versatile Chiral or Achiral Building Block

Building blocks are fundamental components in the rational design and synthesis of more complex molecular structures. researchgate.net 4,4-Dimethyloct-7-en-2-one contains two key reactive sites—the carbonyl group and the terminal double bond—which can be manipulated independently or in tandem, positioning it as a versatile synthetic intermediate.

Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of this compound provides multiple handles for molecular elaboration. Carbonyl compounds are among the most versatile building blocks in organic synthesis, enabling a wide array of transformations. researchgate.net The ketone at the C2 position can undergo nucleophilic addition reactions, reductions to form secondary alcohols, and can be used to generate enolates for alpha-alkylation or aldol-type condensations. researchgate.net

Simultaneously, the terminal alkene at the C7-C8 position is amenable to a host of reactions, including:

Hydroboration-oxidation to yield a primary alcohol.

Epoxidation , followed by ring-opening reactions.

Olefin metathesis to form new carbon-carbon bonds.

Wacker oxidation to produce a methyl ketone.

The presence of these two distinct functional groups allows for a high degree of synthetic flexibility, enabling the stepwise or selective construction of more intricate molecules. Structurally similar unsaturated ketones, such as 2,7-dimethyloct-6-en-4-one (B12653239), are recognized for their role as intermediates in the synthesis of more complex molecules. ontosight.ai

Scaffold for the Development of Novel Pharmaceutical Intermediates

In medicinal chemistry, the introduction of specific structural motifs can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The gem-dimethyl group on the this compound backbone is of particular interest. This neopentyl-like arrangement can provide steric hindrance that may protect adjacent functional groups from metabolic degradation or lock the molecule into a specific conformation favorable for binding to a biological target. orgsyn.org

Unsaturated ketones serve as precursors for a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. nih.gov For instance, the ketone and alkene moieties could be incorporated into a ring system to generate novel carbocyclic or heterocyclic scaffolds. These scaffolds could then be further functionalized to create libraries of compounds for screening against various therapeutic targets, such as enzyme inhibitors. nih.gov The synthesis of novel α,β-unsaturated ketones has been explored for their potential in developing compounds with antitumour and antioxidant activities. nih.gov

Application in the Construction of Natural Product Cores (analogous to ryanodine (B192298) scaffolds)

The synthesis of complex natural products often relies on the strategic use of building blocks that contain key structural and stereochemical information. researchgate.net While no direct synthesis of ryanodine-like scaffolds using this compound has been reported, the compound's structure contains elements that are valuable for constructing polycyclic systems. Natural products are frequently assembled through intramolecular reactions that form multiple rings in a single cascade. rsc.org

The linear chain of this compound, with reactive sites at both ends (or that can be installed), makes it a plausible substrate for intramolecular cyclization strategies. For example, transformations could set the stage for:

An intramolecular ene reaction , where the terminal alkene reacts with the ketone (or a derivative).

Radical cyclization , initiated at one end of the molecule to engage the other.

Ring-closing metathesis , after appropriate modification of the ketone moiety.

Such strategies are fundamental to building the dense, polycyclic cores characteristic of complex terpenoids and alkaloids. The neopentylene subunit, for example, is a feature in several sesquiterpene natural products and can be accessed from starting materials containing gem-dimethyl groups. orgsyn.org

Exploration in the Development of New Synthetic Methodologies

The development of novel chemical reactions often requires robust and reliable substrates to test the scope and limitations of a new method. rsc.org this compound is an excellent candidate for this purpose due to its distinct and electronically different reactive sites.

Researchers could use this compound to explore:

Chemoselectivity: Developing catalysts or reagents that can selectively modify the alkene in the presence of the ketone, or vice versa.

Cascade Reactions: Designing a process where a single catalytic event initiates a sequence of reactions involving both functional groups, leading to a rapid increase in molecular complexity.

C-H Functionalization: The aliphatic backbone of the molecule offers multiple sites for late-stage C-H activation, a cutting-edge area in organic synthesis.

The use of bifunctional molecules to create unsymmetrical products is a growing area of interest, and this compound could serve as a valuable testbed for such chemoselective strategies. rsc.orgrsc.org

Investigation in Materials Science for Polymer Precursors or Functional Monomers

In materials science, functional monomers are used to create polymers with tailored properties. The terminal alkene in this compound makes it a potential monomer for addition polymerization reactions (e.g., free radical, cationic, or Ziegler-Natta polymerization).

Polymerization of this monomer would result in a polymer with a ketone-containing side chain at regular intervals. This pendent ketone group is a versatile handle for post-polymerization modification, allowing for:

Cross-linking to improve the material's mechanical strength and thermal stability.

Grafting of other polymer chains to create block copolymers.

Attachment of functional molecules, such as dyes, photosensitizers, or bioactive compounds.

The synthesis of novel polyesters from terpene-derived precursors like citronellol (B86348) demonstrates the viability of using functionalized natural-product-like molecules as monomers for advanced materials. d-nb.info Similarly, acetylenic alcohols with related structures have been explored as building blocks for polymers in material science. ontosight.ai

Interactive Data Tables

Table 1: Physicochemical Properties of this compound (Note: Data is based on computational predictions and may vary from experimental values)

PropertyValueSource
Molecular Formula C10H18O epa.gov
Average Mass 154.253 g/mol epa.gov
Monoisotopic Mass 154.135765 g/mol epa.gov
CAS Number 172687-12-6 epa.gov

Table 2: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionPotential ApplicationAnalogous Reaction Reference
Ketone Nucleophilic Addition, Reduction, Enolate Alkylation, Aldol (B89426) CondensationIntroduction of new functional groups, formation of alcohols, C-C bond formation researchgate.net
Ketone Conversion to HeterocycleScaffold for pharmaceutical intermediates nih.gov
Alkene Hydroboration-Oxidation, Epoxidation, Metathesis, HydrogenationFormation of alcohols, epoxides, new C-C bonds, saturated alkanes ontosight.ai
Alkene Addition PolymerizationCreation of functional polymers d-nb.infoontosight.ai
Whole Molecule Intramolecular Cyclization (e.g., Ene, Radical)Construction of complex natural product cores orgsyn.orgrsc.org

Future Directions in the Academic Research of 4,4 Dimethyloct 7 En 2 One

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles necessitates the development of synthetic routes to 4,4-Dimethyloct-7-en-2-one that are both sustainable and atom-economical. Current synthetic strategies can be improved to minimize waste and enhance efficiency. Future research should focus on catalytic methods that avoid stoichiometric reagents and harsh conditions.

One promising area is the exploration of earth-abundant metal catalysts for key bond-forming reactions. acs.org These catalysts offer a more sustainable alternative to precious metal catalysts. Additionally, developing one-pot or tandem reaction sequences, where multiple transformations occur in a single reaction vessel, can significantly improve atom economy by reducing the need for intermediate purification steps. bath.ac.uk Investigating reaction media with lower environmental impact, such as water or bio-based solvents, is another critical aspect of developing greener synthetic pathways.

Synthetic Strategy Key Features Potential Advantages
Earth-Abundant Metal CatalysisUtilizes metals like iron, copper, or cobalt. acs.orgReduced cost, lower toxicity, and greater sustainability compared to precious metals.
Tandem ReactionsCombines multiple synthetic steps into a single operation.Increased efficiency, reduced solvent use, and less waste generation. bath.ac.uk
Green SolventsEmploys environmentally benign solvents like water or supercritical CO2.Minimized environmental impact and improved process safety.

Exploration of Novel Reaction Pathways and Catalytic Systems

Uncovering new reaction pathways for the synthesis and functionalization of this compound is crucial for expanding its chemical utility. Research in this area could lead to the discovery of unprecedented transformations and the creation of novel molecular architectures.

Future investigations should explore the use of innovative catalytic systems, including biocatalysts and photocatalysts. Enzymes, for instance, can offer remarkable selectivity and operate under mild conditions, making them ideal for green chemistry applications. google.commdpi-res.com Photocatalysis, on the other hand, can enable unique bond formations that are not accessible through traditional thermal methods. The development of novel catalyst-support systems, such as embedding catalysts in polymer matrices, could also enhance catalyst stability, recyclability, and performance. mdpi.com

In-depth Studies on Stereoselective Transformations and Chiral Pool Applications

The presence of a stereocenter in this compound offers the opportunity for in-depth studies into stereoselective transformations. The ability to control the three-dimensional arrangement of atoms is paramount in many applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Future research should focus on the development of highly enantioselective and diastereoselective methods for the synthesis of this compound. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool" – a collection of readily available, enantiomerically pure natural products. wikipedia.orgdntb.gov.uamdpi.com The application of organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful tool for achieving high levels of stereocontrol. caltech.edu A thorough understanding of the factors that govern stereoselectivity in reactions involving this compound will be essential for its application in asymmetric synthesis.

Stereoselective Approach Description Potential Outcome
Asymmetric CatalysisUse of chiral catalysts to favor the formation of one enantiomer over the other.Access to enantiomerically pure this compound.
Chiral Pool SynthesisUtilization of naturally occurring chiral molecules as starting materials. wikipedia.orgEfficient synthesis of specific stereoisomers.
OrganocatalysisEmployment of small, metal-free organic molecules as catalysts. caltech.eduDevelopment of environmentally friendly and highly selective transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies like flow chemistry and automated synthesis platforms can revolutionize the way this compound is synthesized and studied. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. thieme-connect.deeuropa.eu

Future research should explore the translation of key synthetic steps for this compound into continuous flow processes. This would not only improve the efficiency and safety of its production but also enable the rapid optimization of reaction conditions through automated systems. The development of fully automated platforms for the synthesis and screening of derivatives of this compound could significantly accelerate the discovery of new compounds with desired properties. rsc.org

Advanced Mechanistic Elucidations through Cutting-Edge Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is fundamental for the rational design of improved synthetic methods and novel applications. The use of cutting-edge spectroscopic and computational techniques will be instrumental in achieving this goal.

Q & A

Q. What are the standard spectroscopic techniques for confirming the molecular structure of 4,4-Dimethyloct-7-en-2-one, and how should data be interpreted?

To confirm the structure, use 1H NMR, 13C NMR, IR spectroscopy, and GC-MS .

  • 1H NMR : Identify protons near the ketone (δ 2.1–2.5 ppm) and the terminal alkene (δ 5.0–5.8 ppm). The geminal dimethyl groups (4,4-dimethyl) will split into distinct quartets or singlets depending on coupling.
  • 13C NMR : The carbonyl carbon (C-2) appears at δ 205–215 ppm, while the alkene carbons (C-7 and C-8) resonate at δ 115–125 ppm.
  • IR : The ketone C=O stretch appears at ~1700–1750 cm⁻¹, and the alkene C-H stretch at ~3000–3100 cm⁻¹.
  • GC-MS : Verify molecular ion peaks (M⁺) and fragmentation patterns against databases like NIST Chemistry WebBook .
    Data interpretation must cross-reference literature values and computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What synthetic routes are most reliable for producing this compound in high purity?

The compound is typically synthesized via aldol condensation followed by oxidation:

Aldol Reaction : React 4-methylpent-3-en-2-one with a suitable aldehyde (e.g., butyraldehyde) under basic conditions (NaOH/ethanol) to form the β-hydroxy ketone intermediate.

Oxidation : Use Jones reagent (CrO3/H2SO4) or PCC (pyridinium chlorochromate) to oxidize the alcohol to the ketone.
Critical steps:

  • Monitor reaction progress with TLC (Rf ~0.5 in hexane/ethyl acetate 4:1).
  • Purify via column chromatography (silica gel, gradient elution) and confirm purity by HPLC (>98%) .

Q. How can researchers ensure the purity of this compound for kinetic studies?

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to detect impurities.
  • Melting Point : Although the compound is liquid at room temperature, derivative formation (e.g., semicarbazone) can confirm purity via sharp melting points.
  • Elemental Analysis : Match experimental C/H ratios to theoretical values (C: 76.32%, H: 10.53%).
    Document all methods in the experimental section, adhering to journal guidelines for reproducibility .

Advanced Questions

Q. How should researchers design experiments to resolve contradictions in reported reaction kinetics of this compound under acidic vs. basic conditions?

  • Controlled Variables : Fix temperature (25°C), solvent (THF), and catalyst concentration. Vary pH systematically (2–12).
  • Kinetic Monitoring : Use UV-Vis spectroscopy to track enol-keto tautomerism at 250 nm.
  • Triangulation : Compare results with computational models (DFT for transition states) and isotopic labeling (deuterated solvents to probe H-exchange mechanisms).
    Contradictions often arise from unaccounted solvent effects or side reactions; replicate experiments with strict controls .

Q. What methodologies are effective for analyzing discrepancies between experimental and computational NMR chemical shifts?

  • 2D NMR : Perform HSQC and HMBC to assign signals unambiguously.
  • Solvent Effects : Re-run NMR in deuterated solvents (CDCl3 vs. DMSO-d6) to assess hydrogen bonding impacts.
  • DFT Refinement : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models to improve shift predictions.
    Report discrepancies as “systematic errors” in the discussion section, citing limitations of computational approximations .

Q. How can researchers integrate this compound into studies of enantioselective catalysis, given its lack of chiral centers?

  • Derivatization : Introduce chirality via ketone reduction to secondary alcohol, followed by enzymatic resolution (e.g., lipase-mediated acetylation).
  • Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans’ oxazolidinone) to the carbonyl, enabling asymmetric alkylation.
  • Circular Dichroism (CD) : Monitor induced chirality in host-guest complexes with cyclodextrins.
    Publish raw CD spectra and HPLC chromatograms in supplementary materials to support claims .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., NMR shifts, kinetic constants) in the main text. Use SI units and significant figures consistently .
  • Raw Data : Deposit chromatograms, spectral scans, and computational outputs in supplementary files with hyperlinks .
  • Statistical Analysis : For kinetic studies, report standard deviations (n ≥ 3) and use ANOVA to validate significance .

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